2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid
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Overview
Description
2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a propanoic acid moiety, with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-pyridinepropanoic acid.
Alkylation: The 3-pyridinepropanoic acid is subjected to alkylation using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent, such as acetone or dimethylformamide, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-Pyridinepropanoic acid: Lacks the dimethyl groups, resulting in different chemical properties.
2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring attached at a different position.
Uniqueness: 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid is unique due to the presence of the dimethyl groups, which can influence its reactivity and binding affinity in biochemical applications.
Properties
IUPAC Name |
2,2-dimethyl-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,9(12)13)6-8-4-3-5-11-7-8/h3-5,7H,6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSJOYOVJHBPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CN=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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